N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-3,3-diphenylpropanamide is a complex organic compound that features a thiazolo[5,4-B]pyridine core
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway , which is a critical cell signaling pathway that regulates cell cycle progression and growth . By inhibiting PI3K, the compound can prevent the phosphorylation and activation of AKT, thereby inhibiting the downstream effects of mTOR activation, which include protein synthesis, cell proliferation, and cell cycle progression .
Pharmacokinetics
The compound has shown potent pi3k inhibitory activity with an ic50 of 36 nM, indicating a strong binding affinity
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation, as well as the induction of cell cycle arrest . These effects are due to the compound’s inhibition of the PI3K/AKT/mTOR pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-3,3-diphenylpropanamide typically involves multiple steps. One common approach is the reaction of hydrazonoyl halides with specific precursors in the presence of ethanol and triethylamine . This reaction yields intermediate compounds that can be further modified to produce the desired thiazolo[5,4-B]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiazole and pyridine derivatives.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in their specific functional groups and properties.
Pyrano[2,3-d]thiazoles: These derivatives have a similar thiazole core but are fused with a pyran ring, leading to different biological activities.
Uniqueness
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-3,3-diphenylpropanamide is unique due to its specific structural arrangement and the presence of both thiazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3OS/c1-19-22(27-31-25-16-9-17-29-28(25)33-27)14-8-15-24(19)30-26(32)18-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-17,23H,18H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCWZZXXADFNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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